molecular formula C12H14N4O2 B2474767 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)pyrazine-2-carboxamide CAS No. 1396854-45-7

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)pyrazine-2-carboxamide

Cat. No. B2474767
CAS RN: 1396854-45-7
M. Wt: 246.27
InChI Key: AMBLJMIUPLRQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the reaction of 1-methyl-1H-pyrrole with various reagents . For example, one synthesis method involves the reaction of 1-methyl-1H-pyrrole with tri-n-butyltin chloride in the presence of n-butyl lithium and N,N,N’,N’-tetramethylethylenediamine .


Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be determined by single crystal X-ray diffraction . For example, the structures of 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one, 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one, and methyl 1H-pyrrole-2-carboxylate have been determined using this method .


Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. For example, 1-methyl-1H-pyrrole can react with tri-n-butyltin chloride in the presence of n-butyl lithium and N,N,N’,N’-tetramethylethylenediamine to give 2,5-bis(tri-n-butylstannyl)-1-methyl-1H-pyrrole .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, such as pyrazoles, pyrroles, and pyridines, play a pivotal role in pharmaceutical and agrochemical industries due to their biological activities. The synthesis and characterization of these compounds are essential for developing new drugs and chemicals. For example, the synthesis of 2-substituted 2, 6-dihydro-3-hydroxy-7H-pyrazolo[4, 3-d]pyrimidin-7-ones involves a series of reactions starting from ethyl 5-hydroxy-1H-pyrazole-3-carboxylates, highlighting the importance of pyrazine derivatives in creating structurally diverse heterocycles (Ochi & Miyasaka, 1983).

Pharmaceutical Intermediates and Antiviral Activities

Pyrazine derivatives serve as key intermediates in the synthesis of pharmaceutical compounds. For instance, the development of metal (II) complexes of pyrazine-2-carboxylic acid derivative demonstrates the application in medicinal chemistry, where the characterization of novel compounds is crucial for drug development processes (Nzikayel et al., 2017). Additionally, compounds isolated from the fermentation broth of endophytic actinomycetes, including pyrazine derivatives, showed significant antiviral activities, suggesting their potential as antiviral drugs (Wang et al., 2014).

Materials Science and Polymer Research

Beyond pharmaceuticals, heterocyclic compounds like pyrroles and pyrazines find applications in materials science, particularly in the development of electroconductive polymers. Pyrrole, for example, is utilized as a raw material for polypyrrole, a polymer that has garnered interest for its electrical conductivity and potential in inexpensive production processes (Higasio & Shoji, 2001).

Antitumor and Antimicrobial Activities

The exploration of heterocyclic compounds for their biological activities continues to be a significant area of research. New heterocycles incorporating the pyrazolopyridine moiety, for instance, have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies highlight the therapeutic potential of pyrazine derivatives and their relevance in developing novel treatments (Riyadh, 2011).

Future Directions

Pyrrole and its derivatives continue to be an area of active research due to their diverse biological activities . Researchers are working to explore this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-16-6-2-3-10(16)11(17)8-15-12(18)9-7-13-4-5-14-9/h2-7,11,17H,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBLJMIUPLRQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=NC=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)pyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.